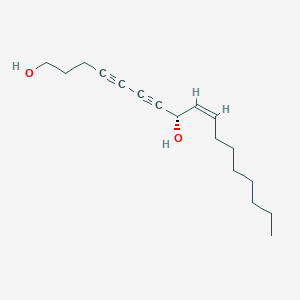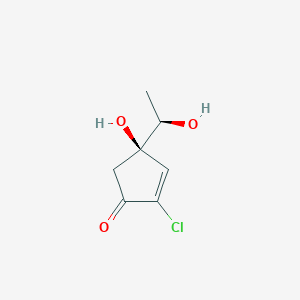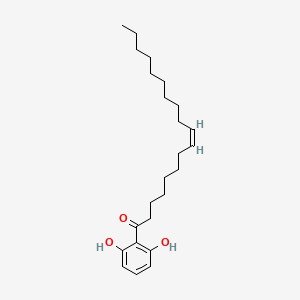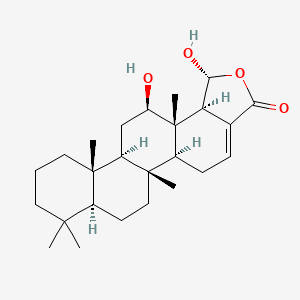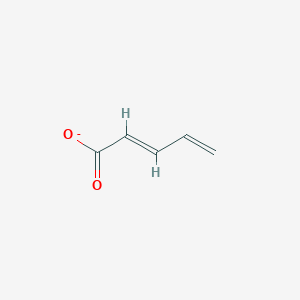
Penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penta-2,4-dienoate is a monocarboxylic acid anion. It is a conjugate base of a penta-2,4-dienoic acid.
Applications De Recherche Scientifique
Asymmetric Catalysis and Synthesis
Penta-2,4-dienoate compounds have been used in asymmetric catalysis, demonstrating significant potential in the synthesis of complex molecules. For example, the asymmetric cyclodimerization of penta-2,4-dienoic acid methyl ester was achieved using a nickel-based catalytic system, yielding products with moderate enantiomeric excess, which highlights the potential of these compounds in stereoselective synthesis (Masotti et al., 2010).
Novel Compound Formation
Research has shown that reactions involving penta-2,4-dienoate derivatives can lead to the formation of previously unknown compounds. For instance, the interaction of arylpropynals, substituted pyridines, and malonic acid with penta-2,4-dienoates resulted in the creation of new pyridine betaines, expanding the chemical space of nitrogen-containing heterocycles (Golovanov et al., 2019).
Heterocyclic Compound Synthesis
Penta-2,4-dienoate derivatives have been used in the synthesis of heterocyclic and spiroheterocyclic compounds through [3 + 2]-cycloaddition reactions. These reactions are notable for their chemo-, regio-, and stereoselectivity, providing a versatile method for creating structurally diverse heterocycles (Sankar et al., 2016).
Phytotoxicity Studies
Penta-2,4-dienoate compounds have also been evaluated for their phytotoxic effects. Pyrenophoric acid, a sesquiterpenoid penta-2,4-dienoic acid isolated from Pyrenophora semeniperda, showed significant phytotoxic activity, suggesting its potential use in biocontrol applications (Masi et al., 2014).
Materials Science Applications
In materials science, penta-2,4-dienoate derivatives have been explored for their utility in creating antimicrobial packaging materials. Polyvinyl alcohol and bacterial cellulose films incorporating potassium penta-2,4-dienoate have shown promise as antimicrobial packaging solutions, highlighting the versatility of these compounds beyond traditional chemical synthesis (Jipa et al., 2012).
Propriétés
Formule moléculaire |
C5H5O2- |
|---|---|
Poids moléculaire |
97.09 g/mol |
Nom IUPAC |
(2E)-penta-2,4-dienoate |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/p-1/b4-3+ |
Clé InChI |
SDVVLIIVFBKBMG-ONEGZZNKSA-M |
SMILES isomérique |
C=C/C=C/C(=O)[O-] |
SMILES |
C=CC=CC(=O)[O-] |
SMILES canonique |
C=CC=CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



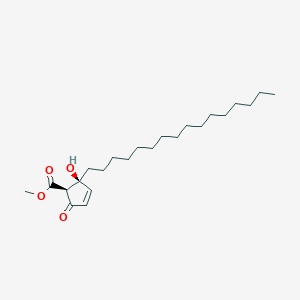
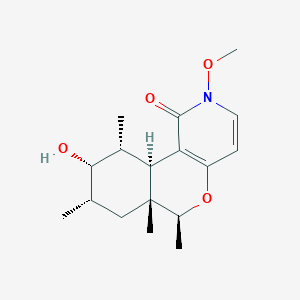
![(2S)-2-Amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1249615.png)
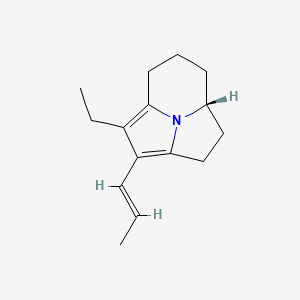
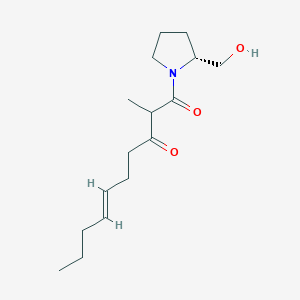
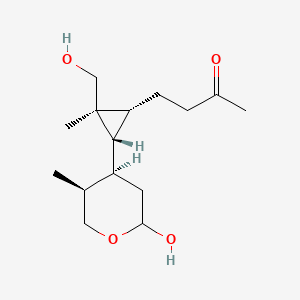
![(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one](/img/structure/B1249622.png)
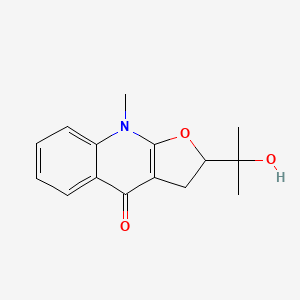
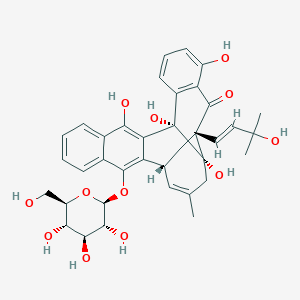
![1-(3-Phenylpropyl)-4-[[(4R)-2-(3-pyridyl)thiazolidin-4-yl]carbonyl]piperazine](/img/structure/B1249627.png)
